Physicochemical Property Differentiation: TPSA and Hydrogen-Bond Acceptor Profile vs. 5-Substituted 1,2,4-Oxadiazole-Pyrrolidine Analogs
The target compound possesses a TPSA of 72.4 Ų and 5 hydrogen-bond acceptors (HBA), with 0 hydrogen-bond donors (HBD) [1]. In contrast, the 5-phenyl-substituted analog CAS 1402672-64-3 (3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole) carries additional aromatic ring atoms that increase TPSA and lipophilicity, while the 5-trifluoromethyl analog further elevates molecular weight and halogen content. Among the characterized DNA gyrase inhibitor hybrids, the most potent compound (compound 16) bears substituents distinct from the target compound [2]. The absence of a 5-position substituent on the oxadiazole ring in CAS 2034410-55-2 yields a lower molecular weight (233.22 vs. >300 g/mol for 5-phenyl analogs) and a reduced rotatable bond count (2 vs. ≥3), providing a differentiated permeability and solubility baseline per Veber and Lipinski guidelines.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 72.4 Ų; HBA = 5; HBD = 0; MW = 233.22 g/mol; Rotatable Bonds = 2; XLogP3 = 0.6 |
| Comparator Or Baseline | 5-Phenyl analog (CAS 1402672-64-3): MW > 309 g/mol; Rotatable Bonds ≥ 3; Class reference: Novobiocin (DNA gyrase inhibitor comparator, IC50 170 nM, MW 612.6) [2] |
| Quantified Difference | MW reduction of ~76 g/mol vs. 5-phenyl analog; Rotatable bond count reduced by ≥1 vs. 5-substituted congeners |
| Conditions | PubChem-computed properties (PubChem release 2021.05.07 using Cactvs 3.4.6.11 and XLogP3 3.0) [1] |
Why This Matters
The lower TPSA (below 140 Ų) and limited rotatable bonds predict superior passive membrane permeability, making the compound a rational choice when screening for intracellular target engagement or CNS-accessible hit identification compared to heavier, more polar 5-substituted analogs.
- [1] PubChem. (2021). Compound Summary for CID 121019574: (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone. NCBI/NIH. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/121019574. View Source
- [2] Frejat, F. O. A., et al. (2021). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(1), 103538. View Source
